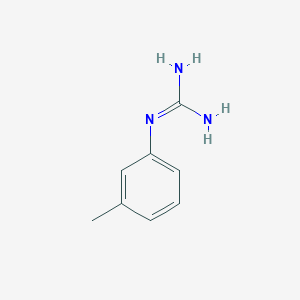
1-(3-Methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)guanidine is an organic compound belonging to the guanidine family Guanidines are known for their high basicity and ability to form stable complexes with various substrates
准备方法
The synthesis of 1-(3-Methylphenyl)guanidine typically involves the reaction of 3-methylphenylamine with a guanidylating agent. Common synthetic routes include:
Reaction with S-methylisothiourea: This method involves the reaction of 3-methylphenylamine with S-methylisothiourea under basic conditions to yield this compound.
Use of thiourea derivatives: Thiourea derivatives can also be employed as guanidylating agents, often in the presence of coupling reagents or metal catalysts.
Industrial production: Industrial methods may involve the use of cyanamides reacting with derivatized amines or copper-catalyzed cross-coupling reactions.
化学反应分析
1-(3-Methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common reagents and conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.
科学研究应用
1-(3-Methylphenyl)guanidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(3-Methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the active site of the enzyme .
相似化合物的比较
1-(3-Methylphenyl)guanidine can be compared with other guanidine derivatives:
2-Aminoimidazolines: These compounds have a similar guanidine group but differ in their ring structure, leading to different biological activities.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds also contain a guanidine group and are used in medicinal chemistry.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds have unique properties as superbases and are used in organocatalysis.
属性
IUPAC Name |
2-(3-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJVDZNVDRVRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2639507.png)
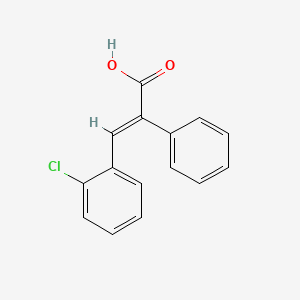
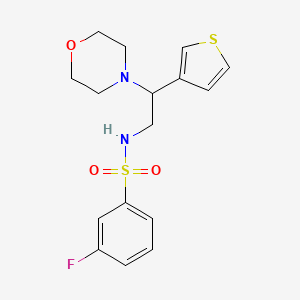

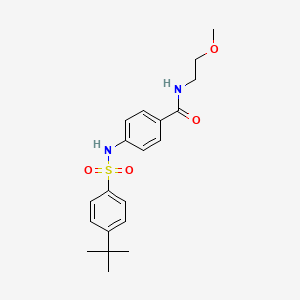
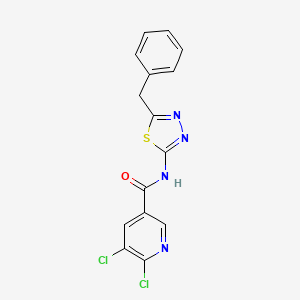
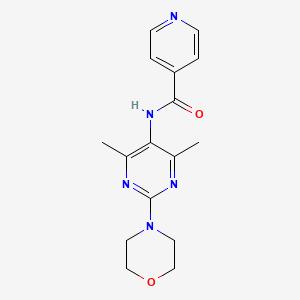
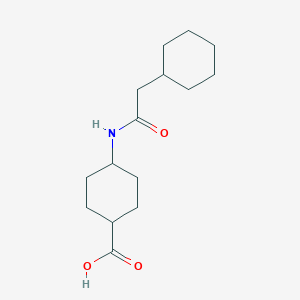
![(3Z)-1-benzyl-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2639518.png)
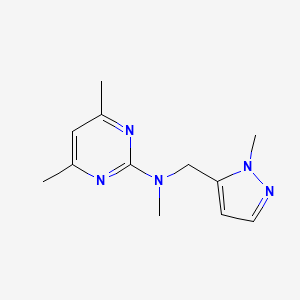
![Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2639522.png)
![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639523.png)
![O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B2639526.png)
![N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2639527.png)
